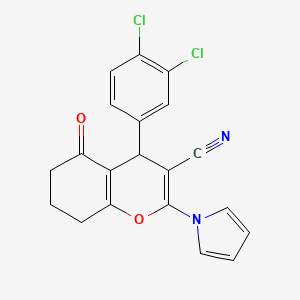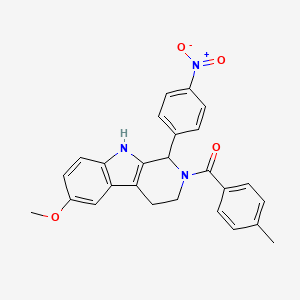![molecular formula C11H11N3O B4325649 [2-(2-aminopyrimidin-5-yl)phenyl]methanol](/img/structure/B4325649.png)
[2-(2-aminopyrimidin-5-yl)phenyl]methanol
描述
[2-(2-aminopyrimidin-5-yl)phenyl]methanol, also known as AP5M, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine and has been found to have various biochemical and physiological effects.
作用机制
[2-(2-aminopyrimidin-5-yl)phenyl]methanol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of the co-agonist glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, [2-(2-aminopyrimidin-5-yl)phenyl]methanol reduces the influx of calcium ions into the cell, which is involved in various cellular processes, including synaptic plasticity and cell death.
Biochemical and Physiological Effects
[2-(2-aminopyrimidin-5-yl)phenyl]methanol has been found to have various biochemical and physiological effects. It has been reported to reduce the excitotoxicity of glutamate, which is involved in various neurological disorders. [2-(2-aminopyrimidin-5-yl)phenyl]methanol has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell death. Additionally, [2-(2-aminopyrimidin-5-yl)phenyl]methanol has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
[2-(2-aminopyrimidin-5-yl)phenyl]methanol has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific investigation of the role of this receptor in various neurological disorders. [2-(2-aminopyrimidin-5-yl)phenyl]methanol is also relatively stable and can be easily synthesized using the method described above. However, there are also some limitations to the use of [2-(2-aminopyrimidin-5-yl)phenyl]methanol in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experimental protocols. Additionally, [2-(2-aminopyrimidin-5-yl)phenyl]methanol may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of [2-(2-aminopyrimidin-5-yl)phenyl]methanol. One potential direction is the investigation of the effects of [2-(2-aminopyrimidin-5-yl)phenyl]methanol on synaptic plasticity and memory formation in animal models. Another direction is the investigation of the potential therapeutic applications of [2-(2-aminopyrimidin-5-yl)phenyl]methanol in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective NMDA receptor antagonists based on the structure of [2-(2-aminopyrimidin-5-yl)phenyl]methanol may lead to the discovery of new drugs for the treatment of neurological disorders.
科学研究应用
[2-(2-aminopyrimidin-5-yl)phenyl]methanol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. [2-(2-aminopyrimidin-5-yl)phenyl]methanol has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to investigate the effects of NMDA receptor blockade on learning and memory in animal models.
属性
IUPAC Name |
[2-(2-aminopyrimidin-5-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-6,15H,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJUVMOBNMXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-carboxy-5-methylhexanoyl)amino]benzoic acid](/img/structure/B4325601.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B4325619.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B4325629.png)
![2-amino-6-methyl-4-(2-methyl-1-benzothien-3-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4325636.png)
![diethyl 5,5'-[(2-chlorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4325643.png)
![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4325654.png)
![4-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4325663.png)
![4-[2-amino-3-cyano-4-[4-(methylthio)phenyl]-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4325665.png)
![methyl 1-allyl-5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325666.png)